Methyl 3-ethoxy-4-methoxybenzoate Methyl 3-ethoxy-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 97966-31-9
VCID: VC4214520
InChI: InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3
SMILES: CCOC1=C(C=CC(=C1)C(=O)OC)OC
Molecular Formula: C11H14O4
Molecular Weight: 210.229

Methyl 3-ethoxy-4-methoxybenzoate

CAS No.: 97966-31-9

Cat. No.: VC4214520

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Methyl 3-ethoxy-4-methoxybenzoate - 97966-31-9

Specification

CAS No. 97966-31-9
Molecular Formula C11H14O4
Molecular Weight 210.229
IUPAC Name methyl 3-ethoxy-4-methoxybenzoate
Standard InChI InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3
Standard InChI Key PCDOQKFPBWQJCT-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 3-ethoxy-4-methoxybenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a benzoate backbone substituted with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups at the 4- and 3-positions, respectively (Figure 1) . The compound is distinct from its positional isomer, methyl 4-ethoxy-3-methoxybenzoate (CAS 3535-24-8), which reverses the substituent positions .

Table 1: Key Identifiers of Methyl 3-Ethoxy-4-Methoxybenzoate

PropertyValueSource
CAS Number97966-31-9
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
SMILESCOC(=O)C1=CC(OC)=C(OCC)C=C1
InChIKeyWX192030

The SMILES string and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of methyl 3-ethoxy-4-methoxybenzoate typically involves esterification or alkylation reactions. A notable method, adapted from the Journal of Medicinal Chemistry (2000), utilizes 3-ethoxy-4-methoxybenzoic acid as a precursor, which undergoes esterification with methanol in the presence of an acid catalyst :

3-Ethoxy-4-methoxybenzoic acid+CH₃OHH⁺Methyl 3-ethoxy-4-methoxybenzoate+H₂O\text{3-Ethoxy-4-methoxybenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 3-ethoxy-4-methoxybenzoate} + \text{H₂O}

This method achieves yields exceeding 85% under optimized conditions .

An alternative approach, inspired by patent WO2019100786A1 for synthesizing the related aldehyde 3-ethoxy-4-methoxybenzaldehyde, suggests potential parallels . The patent employs isovanillin and halogenated ethane in a base-catalyzed reaction, which could be adapted for ester synthesis by substituting the aldehyde intermediate with a carboxylic acid derivative .

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialCatalystYieldSource
EsterificationBenzoic acidH₂SO₄85%
Alkylation (Patent-Based)IsovanillinK₂CO₃~80%*

*The yield is inferred from analogous aldehyde synthesis .

Physical and Chemical Properties

Physicochemical Data

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s ethoxy and methoxy groups make it a versatile building block for synthesizing complex molecules. Its ester functionality allows further transformations, such as hydrolysis to carboxylic acids or transesterification .

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